molecular formula C6H13NS B13953444 2-(Methyl-2-propen-1-ylamino)ethanethiol CAS No. 400898-87-5

2-(Methyl-2-propen-1-ylamino)ethanethiol

Cat. No.: B13953444
CAS No.: 400898-87-5
M. Wt: 131.24 g/mol
InChI Key: LONDRZFPNUOQTO-UHFFFAOYSA-N
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Description

2-(Methyl-2-propen-1-ylamino)ethanethiol is an organic compound characterized by the presence of both an amino group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl-2-propen-1-ylamino)ethanethiol typically involves the reaction of 2-methyl-2-propen-1-amine with ethanethiol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl-2-propen-1-ylamino)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, reduced thiol derivatives from reduction, and substituted amino derivatives from nucleophilic substitution.

Scientific Research Applications

2-(Methyl-2-propen-1-ylamino)ethanethiol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in redox reactions and as a ligand for metal ions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Methyl-2-propen-1-ylamino)ethanethiol involves its interaction with molecular targets such as enzymes and metal ions. The thiol group can form covalent bonds with metal ions, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propen-1-ol: An alcohol with similar structural features but different functional groups.

    2-Methyl-2-propen-1-amine: An amine with similar structural features but lacking the thiol group.

    Ethanethiol: A simple thiol with a shorter carbon chain.

Uniqueness

2-(Methyl-2-propen-1-ylamino)ethanethiol is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions

Properties

CAS No.

400898-87-5

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

2-[methyl(prop-2-enyl)amino]ethanethiol

InChI

InChI=1S/C6H13NS/c1-3-4-7(2)5-6-8/h3,8H,1,4-6H2,2H3

InChI Key

LONDRZFPNUOQTO-UHFFFAOYSA-N

Canonical SMILES

CN(CCS)CC=C

Origin of Product

United States

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